molecular formula C21H27N3 B14714879 Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile CAS No. 6682-37-7

Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile

Cat. No.: B14714879
CAS No.: 6682-37-7
M. Wt: 321.5 g/mol
InChI Key: RPYCTZWVDDQMJL-UHFFFAOYSA-N
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Description

Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is a complex organic compound Its structure suggests it belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with multiple nitrile groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile likely involves multiple steps, including the formation of the polycyclic core and subsequent introduction of nitrile groups. Typical synthetic routes might include:

    Cyclization reactions: to form the polycyclic structure.

    Nitrile introduction: via reactions such as nucleophilic substitution or addition of cyanide ions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing nitrile groups to amines.

    Substitution: Replacing nitrile groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: Could yield carboxylic acids or ketones.

    Reduction: Could yield primary amines.

    Substitution: Could yield various substituted derivatives.

Scientific Research Applications

Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for therapeutic properties or as a drug precursor.

    Industry: Used in materials science for creating novel polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In biological systems: It might interact with enzymes or receptors, affecting biochemical pathways.

    In materials science: It might contribute to the physical properties of polymers or composites.

Comparison with Similar Compounds

Similar Compounds

    Triphenylene: A simpler polycyclic aromatic hydrocarbon.

    Hexahydrotriphenylene: A partially hydrogenated derivative.

    Tricyanobenzene: A simpler nitrile-containing compound.

Uniqueness

Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is unique due to its combination of a polycyclic core and multiple nitrile groups, which may confer distinct chemical and physical properties.

Properties

CAS No.

6682-37-7

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

IUPAC Name

2,3,4,4b,5,6,7,8,8b,9,10,11,12,12b-tetradecahydro-1H-triphenylene-4a,8a,12a-tricarbonitrile

InChI

InChI=1S/C21H27N3/c22-13-19-10-4-1-7-16(19)20(14-23)11-5-2-9-18(20)21(15-24)12-6-3-8-17(19)21/h16-18H,1-12H2

InChI Key

RPYCTZWVDDQMJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C3CCCCC3(C4CCCCC4(C2C1)C#N)C#N)C#N

Origin of Product

United States

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